Dicyclohexylmethanediol

Description

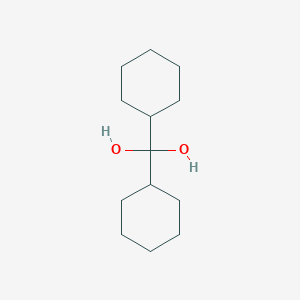

Structure

3D Structure

Properties

CAS No. |

860501-03-7 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

dicyclohexylmethanediol |

InChI |

InChI=1S/C13H24O2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14-15H,1-10H2 |

InChI Key |

FNILDPCCWMWNTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dicyclohexylmethanediol

Chemo- and Regioselective Synthesis Strategies

The synthesis of dicyclohexylmethanediol from dicyclohexylmethanone is fundamentally a question of chemoselectivity. The challenge lies in selectively reducing the carbonyl (C=O) group while leaving the two saturated cyclohexyl rings untouched. Catalytic hydrogenation is a preferred method, as the reactivity of a ketone is generally lower than that of a carbon-carbon double bond but can be targeted under specific conditions without hydrogenolysis of the cycloalkane C-C bonds. organicchemistrydata.org

Regioselectivity is inherent in this specific synthesis, as dicyclohexylmethanone possesses a single, centrally located functional group. Therefore, any reduction will necessarily yield the desired diol without ambiguity regarding the position of the newly formed hydroxyl groups.

An alternative, more complex pathway would involve the complete hydrogenation of a precursor like diphenylmethane. This route requires precise control to first saturate both aromatic rings to form the dicyclohexylmethane (B1201802) backbone, a reaction catalyzed effectively by metals like Ruthenium. acs.orgmdpi.com Subsequent selective oxidation to the ketone followed by reduction would be necessary, making chemo- and regioselectivity critical at each stage to manage the multiple reactive sites.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, offering pathways that are superior to traditional stoichiometric reductions (e.g., using sodium borohydride (B1222165) or lithium aluminum hydride). oup.com These catalytic methods provide advantages in terms of milder reaction conditions, higher selectivity, and improved sustainability.

Transition Metal-Catalyzed Pathways

Transition metal catalysts are highly effective for the hydrogenation of ketones to alcohols. nih.gov Both direct hydrogenation using hydrogen gas (H₂) and transfer hydrogenation, which uses a hydrogen donor molecule like isopropanol (B130326) or formic acid, are well-established methods. Ruthenium (Ru), Iridium (Ir), and Nickel (Ni) complexes have demonstrated significant activity. nih.govrsc.org For instance, water-soluble Iridium complexes can catalyze the hydrogenation of various ketones under atmospheric pressure and ambient temperature in water, offering a green and efficient system. bohrium.com Similarly, Nickel-on-Ceria (Ni/CeO₂) has been shown to be an effective and recyclable catalyst for transfer hydrogenation using 2-propanol under base-free conditions. rsc.org The choice of metal, ligands, and reaction conditions can be tailored to optimize yield and selectivity for bulky ketones like dicyclohexylmethanone.

| Catalyst System | Precursor | H₂ Source | Conditions | Key Features |

| [Cp*Ir(2,2'-bpyO)(OH)][Na] | Ketones/Aldehydes | H₂ (1 atm) | Water, 30°C | High activity at ambient temp/pressure; base-free; green solvent. bohrium.com |

| Ni/CeO₂ | Ketones | 2-Propanol | Base-free | Effective, recyclable heterogeneous catalyst for transfer hydrogenation. rsc.org |

| Ruthenium-Triazole Complex | Ketones/Aldehydes | Ethanol/Methanol | Aerobic | Air-stable catalyst effective with green alcohols as H₂ source. acs.org |

| Ru@SLSaq (Ru Nanoparticles) | Diphenylmethane | H₂ (1.5 MPa) | Water, 80°C | Efficiently hydrogenates aromatic rings to form the dicyclohexyl backbone. acs.org |

Organocatalytic and Biocatalytic Routes

Organocatalysis offers a metal-free alternative for ketone reduction. These systems typically involve a small chiral organic molecule that activates the reactants. A prominent strategy is the use of bifunctional thiourea-amine organocatalysts in combination with a hydride source like catecholborane. nih.govacs.org The catalyst activates the ketone through hydrogen bonding while an in situ formed boronate-amine complex delivers the hydride. nih.govacs.org Another approach employs Lewis basic organocatalysts, such as 2-pyridyl oxazolines, with an inexpensive and readily available reducing agent like trichlorosilane. rsc.org These methods have shown high efficiency for the reduction of various prochiral ketones. rsc.orgrsc.org

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions. researchgate.net The reduction of a bulky ketone like dicyclohexylmethanone is well-suited for biocatalysis using enzymes such as ketoreductases or alcohol dehydrogenases. uni-duesseldorf.de For example, filamentous fungi like Geotrichum candidum contain reductases that can selectively reduce ketones to the corresponding alcohol with high optical purity. These reactions are typically performed in aqueous media at or near room temperature, making them a highly sustainable option. conicet.gov.ar

| Catalytic Route | Catalyst Type | Reductant/Conditions | Key Features |

| Organocatalysis | Bifunctional Thiourea-Amine | Catecholborane, Toluene, -46°C | Metal-free; excellent enantioselectivity for aryl ketones. nih.govacs.org |

| Organocatalysis | 2-Pyridyl Oxazolines | Trichlorosilane | Metal-free; effective for both ketones and ketimines. rsc.org |

| Biocatalysis | Ketoreductases / Alcohol Dehydrogenases | NADPH/NADH (cofactor), Aqueous buffer, ~25-37°C | Extremely high stereo-, regio-, and chemoselectivity; green conditions. researchgate.net |

| Biocatalysis | Geotrichum candidum (Whole-cell) | Aqueous media, 25-30°C | Produces enantiomerically pure alcohols; avoids enzyme isolation. |

Electro- and Photochemical Synthesis Modalities

Electro- and photochemical methods represent emerging frontiers for ketone reduction. While specific examples detailing the synthesis of this compound via these routes are not prevalent, the underlying principles are applicable. Photoredox catalysis, for instance, has been noted for its ability to facilitate C(sp³)-H functionalization to form ketones under mild conditions, demonstrating the power of light-driven reactions in manipulating related structures.

Electrochemical synthesis involves driving the reduction using an electric current, often eliminating the need for chemical reducing agents. Similarly, photochemical synthesis uses light energy to promote the reaction. These modalities offer potential for highly controlled and sustainable processes, though their application to the direct, high-yield reduction of sterically hindered ketones like dicyclohexylmethanone remains an area for future research development.

Asymmetric Synthesis and Stereocontrol in this compound Preparation

Since dicyclohexylmethanone is a prochiral molecule, its reduction can lead to a chiral diol. Asymmetric synthesis aims to control this reduction to produce a single enantiomer, a critical capability in the synthesis of pharmaceuticals and other fine chemicals. bohrium.combohrium.com

Stereocontrol is achieved by using a chiral catalyst:

Transition Metal Catalysis : Chiral ligands are coordinated to the metal center (e.g., Ru, Rh, Ir). A well-known example is the Noyori-type catalyst, which uses a ruthenium center with a chiral diamine ligand like TsDPEN, capable of highly enantioselective transfer hydrogenation of ketones. nih.gov The choice of metal, ligand, and even the counterion can significantly influence activity and selectivity. rsc.orgrsc.org

Organocatalysis : The organocatalyst itself is chiral. For example, thiourea-amine catalysts derived from chiral diamines can reduce prochiral ketones to enantioenriched secondary alcohols with excellent enantiomeric excess (ee). nih.govacs.org

Biocatalysis : Enzymes are inherently chiral and often provide near-perfect enantioselectivity (>99% ee). Different microorganisms or isolated enzymes can produce either the (R)- or (S)-enantiomer of the alcohol, offering a powerful tool for accessing specific stereoisomers.

The desymmetrization of meso compounds, which are achiral but contain stereocenters, is a powerful strategy that can be applied to related cyclic diketones, showcasing the ability of asymmetric transfer hydrogenation to set stereochemistry with high control. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic design. The catalytic synthesis of this compound aligns well with these principles in several ways:

Catalysis : The use of catalytic amounts of a substance is inherently superior to stoichiometric reagents, which are consumed in the reaction and generate more waste. oup.com Catalysts like Ru, Ni, or enzymes can be used in very low loadings and can often be recycled and reused. oup.comrsc.org

Atom Economy : Direct hydrogenation with H₂ gas has a 100% atom economy, as all atoms of the reactants are incorporated into the product. Transfer hydrogenation is less atom-economical, as it produces a byproduct (e.g., acetone (B3395972) from isopropanol).

Safer Solvents and Auxiliaries : Modern catalytic systems enable the use of greener solvents. Research highlights reactions performed in water, ethanol, or methanol, which are preferable to hazardous chlorinated solvents or ethers. bohrium.comacs.org

Design for Energy Efficiency : The development of catalysts that operate at ambient temperature and atmospheric pressure, such as certain water-soluble iridium complexes, significantly reduces the energy requirements of the process compared to reactions needing high heat and pressure. bohrium.com

Less Hazardous Chemical Syntheses : Biocatalytic routes, which operate in water at neutral pH and ambient temperatures, avoid the use of toxic metals, harsh reagents, and extreme conditions, representing one of the safest synthesis modalities. researchgate.net

Waste Prevention : By maximizing efficiency and selectivity, catalytic methods minimize the formation of byproducts and subsequent waste streams, a core tenet of green chemistry.

Flow Chemistry and Continuous Processing for this compound Production

The transition from batch to continuous manufacturing for this compound production is driven by the inherent benefits of flow chemistry. In a continuous process, reactants are constantly fed into a reactor system, and the product is continuously removed. This contrasts with batch production, where reactants are loaded into a vessel, the reaction proceeds, and the product is then discharged.

Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors, particularly in microreactors and packed-bed reactors, allows for highly efficient heat and mass transfer. This precise control minimizes the formation of byproducts, leading to higher yields and purity of the final product. Furthermore, the small reactor volumes inherent in flow systems significantly enhance safety, especially when dealing with highly exothermic reactions like hydrogenation.

The production of this compound typically involves the hydrogenation of its precursor, Dicyclohexylmethanone. In a continuous setup, this is often achieved in a packed-bed reactor, where a stream of the ketone, mixed with hydrogen, is passed through a solid catalyst bed.

Detailed Research Findings

While specific, detailed research findings on the continuous production of this compound are not extensively published in open literature, valuable insights can be drawn from studies on structurally analogous compounds. For instance, research on the hydrogenation of benzophenone (B1666685) to dicyclohexylmethanol (B146628) provides a relevant model. A study demonstrated the effective use of a Ruthenium on alumina (B75360) (Ru/Al2O3) catalyst for this transformation. kit.edu The experiments were conducted at a hydrogen pressure of 50 bar and temperatures ranging from 90 to 180 °C. kit.edu

These findings suggest that similar conditions could be applied and optimized for the continuous hydrogenation of dicyclohexylmethanone. The choice of catalyst is critical, with precious metals like ruthenium and platinum, often supported on materials like alumina or carbon, being common choices for hydrogenation reactions.

The use of packed-bed reactors is advantageous for such processes as they allow for the catalyst to be retained within the reactor, simplifying product separation and enabling long-term, continuous operation. The stability of such systems is a key area of research, with studies showing that with the right catalyst and conditions, a stable process can be maintained for extended periods.

Below are hypothetical data tables illustrating the type of information that would be generated in research on the continuous production of this compound, based on findings for similar chemical transformations.

Table 1: Catalyst Screening for Continuous Hydrogenation of Dicyclohexylmethanone

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Yield of this compound (%) |

| 5% Ru | Al₂O₃ | 120 | 50 | 1.0 | 95 |

| 5% Pt | C | 120 | 50 | 1.0 | 92 |

| 5% Pd | Al₂O₃ | 120 | 50 | 1.0 | 88 |

| 1% Rh | C | 120 | 50 | 1.0 | 90 |

Table 2: Effect of Process Parameters on Yield using 5% Ru/Al₂O₃ Catalyst

| Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Residence Time (min) | Yield of this compound (%) |

| 100 | 50 | 2.0 | 5 | 90 |

| 120 | 50 | 2.0 | 5 | 96 |

| 140 | 50 | 2.0 | 5 | 94 |

| 120 | 30 | 2.0 | 5 | 89 |

| 120 | 70 | 2.0 | 5 | 97 |

| 120 | 50 | 1.0 | 10 | 98 |

| 120 | 50 | 4.0 | 2.5 | 92 |

The scalability of continuous processes is another significant advantage. Once optimal conditions are identified on a laboratory scale, the process can be scaled up by either increasing the size of the reactor or by "numbering-up," which involves running multiple reactors in parallel. This modular approach to scaling production is often more straightforward and cost-effective than scaling up traditional batch reactors.

Mechanistic Studies of Chemical Transformations Involving Dicyclohexylmethanediol

Elucidation of Reaction Mechanisms and Pathways

The elucidation of reaction mechanisms provides a detailed, step-by-step description of how chemical transformations occur at a molecular level. opentextbc.camt.com For reactions involving dicyclohexylmethanediol, this involves understanding the movement of electrons, the sequence of bond-breaking and bond-forming events, and the nature of any transient species that are formed. opentextbc.calibretexts.org

Chemical reactions proceed from reactants to products through a high-energy configuration known as the transition state. ucsb.eduwikipedia.org This state represents the energy maximum along the reaction coordinate. wikipedia.org Characterizing the transition state is crucial for understanding reaction kinetics and selectivity. scienceandpandas.com Transition states are fleeting, unstable structures and cannot be isolated, making their direct observation a significant challenge in modern chemistry. scienceandpandas.com Their geometries can, however, be computationally determined by locating first-order saddle points on the potential energy surface. ucsb.eduwikipedia.org

Reaction intermediates, in contrast, are transient species that exist for a measurable duration in a reaction sequence. scienceandpandas.com They are formed in one elementary step and consumed in a subsequent step. opentextbc.ca Unlike transition states, intermediates can sometimes be isolated and characterized. scienceandpandas.com For reactions involving this compound, intermediates such as carbocations could potentially form, particularly in substitution reactions where a leaving group departs before the nucleophile attacks. libretexts.org

The Hammond-Leffler postulate provides a conceptual framework for understanding the structure of a transition state by relating it to the nearest stable species (reactant, intermediate, or product) in terms of energy. wikipedia.orglibretexts.org For an endothermic step, the transition state is expected to resemble the products of that step (a "late" transition state), while for an exothermic step, it will be more similar to the reactants (an "early" transition state). wikipedia.orglibretexts.org

For instance, in a hypothetical SN1 reaction involving a derivative of this compound, the rate-determining step would be the formation of a carbocation intermediate. mt.comlibretexts.org The transition state leading to this intermediate would be high in energy and structurally resemble the carbocation itself.

The study of reaction kinetics provides quantitative information about the rate of a chemical reaction and the factors that influence it. koreascience.kr Thermodynamic parameters, on the other hand, describe the energy changes that occur during a reaction, determining its feasibility and the position of equilibrium. nih.gov

Key thermodynamic parameters include:

Gibbs Free Energy (ΔG): This parameter indicates the spontaneity of a reaction. A negative ΔG signifies a spontaneous process. researchgate.net

Enthalpy (ΔH): This represents the heat change of a reaction. A negative ΔH indicates an exothermic reaction (releases heat), while a positive ΔH signifies an endothermic reaction (absorbs heat).

Entropy (ΔS): This is a measure of the disorder or randomness of a system.

These parameters are related by the equation: ΔG = ΔH - TΔS, where T is the absolute temperature. nih.gov

Kinetic and thermodynamic data for reactions involving this compound can be obtained through various experimental techniques, including spectroscopic methods to monitor the concentration of reactants and products over time and at different temperatures. mt.com Isoconversional kinetic analysis methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, can be employed to determine the activation energy (Ea) of a transformation without assuming a specific reaction model. mdpi.comlidsen.com

Table 1: Hypothetical Thermodynamic Data for a Transformation of this compound

| Parameter | Value | Unit | Implication |

| ΔG | - | kJ/mol | Negative value indicates a spontaneous reaction. |

| ΔH | - | kJ/mol | Negative for exothermic, positive for endothermic. |

| ΔS | + | J/(mol·K) | Positive value indicates an increase in disorder. |

| Ea | - | kJ/mol | Energy barrier that must be overcome for the reaction to occur. |

Characterization of Transition States and Reaction Intermediates

Oxidative and Reductive Transformations of the Diol Functionality

Oxidation and reduction are fundamental chemical processes involving the transfer of electrons. utexas.edureb.rw In organic chemistry, oxidation often corresponds to an increase in the number of bonds to oxygen or other electronegative atoms, or a decrease in the number of bonds to hydrogen. masterorganicchemistry.comlibretexts.org Conversely, reduction typically involves an increase in the number of bonds to hydrogen or a decrease in the number of bonds to oxygen. masterorganicchemistry.compraxilabs.com

The diol functionality of this compound, which consists of two hydroxyl (-OH) groups, can undergo both oxidation and reduction reactions.

Oxidative Transformations:

The primary alcohol groups of the diol can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for such transformations include chromates, permanganates, and Swern or Dess-Martin periodinane reagents. The specific outcome of the oxidation is dependent on the reagent used.

Reductive Transformations:

While the hydroxyl groups of a diol are already in a relatively reduced state, the term "reduction" in this context could refer to the deoxygenation of the diol to form an alkene or alkane. This is a more challenging transformation that would require specialized reagents.

A substance that causes oxidation is called an oxidizing agent, and a substance that causes reduction is a reducing agent. utexas.edupraxilabs.com

Derivatization Reactions and Functional Group Interconversions of this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. ddtjournal.comgnomio.com This is often done to enhance volatility for gas chromatography (GC), improve detectability, or facilitate separation. gnomio.comchemcoplus.co.jp The hydroxyl groups of this compound are prime targets for derivatization.

Common derivatization techniques for hydroxyl groups include:

Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. gnomio.comchemcoplus.co.jp Silylation increases volatility and thermal stability. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. researchgate.net

Acylation: This involves the reaction of the hydroxyl groups with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form esters. chemcoplus.co.jp

Alkylation: This process introduces an alkyl group to the hydroxyl functionality.

Functional group interconversions refer to the transformation of one functional group into another. For this compound, this could involve converting the diol into other functionalities like halides, amines, or ethers through various substitution and elimination reactions. For example, treatment with a hydrohalic acid could convert the hydroxyl groups into alkyl halides. allen.in

Table 2: Common Derivatization Reagents for Diols

| Reagent Class | Example Reagent | Functional Group Targeted | Resulting Derivative |

| Silylating Agents | BSTFA | Hydroxyl | Trimethylsilyl ether |

| Acylating Agents | Acetic Anhydride | Hydroxyl | Acetate ester |

| Alkylating Agents | Methyl Iodide | Hydroxyl | Methyl ether |

Stereochemical Dynamics and Conformational Analysis of the Cyclohexane (B81311) Rings and Hydroxyl Groups

Stereochemistry deals with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. Conformational analysis is a specific aspect of stereochemistry that focuses on the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com

The two cyclohexane rings in this compound are not planar and exist predominantly in a chair conformation, which is the most stable arrangement. chemistrysteps.com The substituents on the cyclohexane rings can occupy either axial or equatorial positions. The relative stability of different conformers is influenced by steric interactions.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional methods like COSY and NOESY, are powerful tools for elucidating the stereochemical relationships and conformational preferences of molecules like this compound. longdom.org Computational methods are also frequently used to calculate the relative energies of different conformers and to predict the most stable structures. frontiersin.orgnih.gov The analysis of scalar coupling constants in NMR can provide detailed information about the torsion angles involving the hydroxyl protons. core.ac.uk

Supramolecular Interactions and Self-Assembly Processes Mediated by this compound

Supramolecular chemistry is the field of chemistry that focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. bibalex.org These assemblies are held together by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. ajwilsonresearch.com

Self-assembly is a process in which a disordered system of pre-existing components forms an organized structure or pattern as a consequence of specific, local interactions among the components themselves, without external direction. bibalex.org

This compound, with its two hydroxyl groups, has the potential to participate in hydrogen bonding networks, which are a cornerstone of supramolecular chemistry. ajwilsonresearch.com These hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing the molecule to form extended structures through self-assembly. nih.govnih.gov The specific arrangement of the cyclohexane rings and the stereochemistry of the diol will influence the geometry of these self-assembled structures.

The ability of molecules to self-assemble into well-defined nanostructures is of great interest for applications in materials science and biomedicine. nih.govrsc.org For example, peptide-based molecules can self-assemble into nanostructures with various morphologies. nih.gov While this compound is not a peptide, the principles of self-assembly driven by specific intermolecular interactions are broadly applicable.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Dicyclohexylmethanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like dicyclohexylmethanediol in solution. longdom.org Advanced NMR methods offer a comprehensive understanding of its complex structure.

The application of high-field NMR spectrometers, such as those operating at frequencies of 950 MHz or even 1.3 GHz, significantly enhances spectral resolution and sensitivity. ox.ac.ukbruker.com This is crucial for resolving the complex spin systems present in this compound, where many proton and carbon signals may overlap at lower field strengths. The increased dispersion at high fields allows for more accurate measurement of chemical shifts and coupling constants. nih.gov

Further sensitivity enhancements are achieved through the use of cryogenic probes, or "CryoProbes". bruker.comselectscience.netbruker.com These probes cool the detection coils and preamplifiers to extremely low temperatures (around 20 K), which dramatically reduces thermal noise. bruker.comjeol.comnih.gov This reduction in noise can lead to a signal-to-noise ratio improvement of up to five times compared to room temperature probes. bruker.com For a molecule like this compound, this heightened sensitivity is invaluable, especially when analyzing dilute samples or performing lengthy multi-dimensional experiments. The enhanced sensitivity also facilitates the detection of less abundant ¹³C isotopes in natural abundance samples. nih.gov

The combination of high-field magnets and cryogenic probes provides a powerful tool for obtaining high-quality NMR data on this compound, enabling a more detailed and unambiguous structural analysis. molscreen.com

A variety of advanced 1D and 2D NMR pulse sequences are employed to decipher the intricate structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are spin-spin coupled, typically over two to three bonds. longdom.orgsdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons within the cyclohexyl rings, helping to trace the carbon framework. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected 2D experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduscribd.com An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking each proton resonance to its corresponding carbon resonance. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. scribd.comyoutube.com HMBC is particularly useful for identifying quaternary carbons (which are not observed in HSQC) and for connecting different fragments of the molecule. For instance, it can show correlations from the methylene (B1212753) bridge protons to the carbons of the two cyclohexyl rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu NOESY is crucial for determining the stereochemistry of this compound by identifying which protons are close to each other in space, which can help to establish the relative configuration of substituents on the cyclohexyl rings. longdom.org

A summary of the information obtained from these key 2D NMR experiments is provided in the table below.

| Experiment | Correlation Type | Information Gained for this compound |

| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies adjacent protons within the cyclohexyl rings. |

| HSQC | ¹H-¹³C one-bond | Directly links each proton to its attached carbon atom. |

| HMBC | ¹H-¹³C multiple bonds (2-4 bonds) | Connects molecular fragments and identifies quaternary carbons. |

| NOESY | ¹H-¹H through-space | Reveals spatial proximity of protons, aiding in stereochemical assignment. |

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. emory.edu This is particularly important for characterizing different crystalline polymorphs or amorphous forms of this compound. In the solid state, anisotropic interactions, which are averaged out in solution, become prominent and can provide valuable structural information. rsc.org

Techniques like Magic-Angle Spinning (MAS) are used to improve spectral resolution by averaging out these anisotropic interactions. emory.edu Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. Solid-state NMR can distinguish between different crystalline forms by revealing differences in their local molecular environments, which are reflected in the chemical shifts. rsc.org It can also provide information on the packing and intermolecular interactions within the crystal lattice. rsc.orgyoutube.com

The stereochemistry of this compound can be further investigated by exploiting anisotropic NMR parameters in solution. youtube.com This is achieved by dissolving the molecule in a chiral alignment medium, which induces a partial orientation of the solute molecules. kit.edu This partial alignment leads to the observation of residual anisotropic interactions, such as Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs). youtube.com

These anisotropic parameters are sensitive to the molecule's 3D structure and orientation. youtube.com By measuring these parameters and comparing them to values calculated for different possible stereoisomers, the correct relative configuration of the stereocenters in this compound can be determined with high confidence. osti.gov This method provides an orthogonal approach to the more traditional NOE-based methods for stereochemical assignment. kit.edu

Solid-State NMR Applications for Crystalline and Amorphous Forms

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.org This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. youtube.com By comparing the experimentally measured accurate mass to the calculated exact masses of possible molecular formulas, the correct elemental composition of this compound can be unequivocally established. warwick.ac.uk

Analysis of Fragmentation Pathways and Isomeric Differentiation

In mass spectrometry, the study of fragmentation patterns provides significant insights into a molecule's structure. tutorchase.com When this compound is ionized, typically through electron impact (EI), it forms a molecular ion (parent ion) that is often unstable and prone to breaking apart into smaller, charged fragments. tutorchase.com The pattern of this fragmentation is predictable to a degree and is instrumental in structural elucidation. tutorchase.com

Several factors govern the fragmentation process, including the strength of chemical bonds and the stability of the resulting fragment ions. tutorchase.com Weaker bonds are more susceptible to cleavage, and fragmentation pathways that lead to more stable carbocations or resonance-stabilized structures are generally favored. tutorchase.com For this compound, several key fragmentation pathways can be anticipated:

Alpha-Cleavage: A common fragmentation pathway for alcohols involves the cleavage of a bond alpha (adjacent) to the oxygen atom. libretexts.org For this compound, this could involve the breaking of the C-C bond between the two cyclohexyl rings or a C-C bond within one of the rings, adjacent to the carbon bearing the hydroxyl group.

Dehydration: The loss of a water molecule (H₂O), a neutral fragment with a mass of 18 amu, is a very common fragmentation pathway for alcohols. This often occurs in the mass spectrometer and results in a prominent peak at m/z = [M-18]⁺.

Ring Fragmentation: The cyclohexyl rings themselves can undergo fragmentation, typically leading to the loss of stable neutral fragments like ethene (C₂H₄, 28 amu) or propene (C₃H₆, 42 amu), resulting in a series of peaks separated by specific mass units.

The differentiation of isomers of this compound can be achieved by carefully analyzing their respective mass spectra. Different isomers, particularly stereoisomers, may exhibit quantitative differences in their fragmentation patterns. Although they might show peaks at the same m/z values, the relative intensities can vary. This variation arises because the spatial arrangement of atoms in different isomers can influence the stability of the transition states leading to fragmentation, making certain pathways more favorable for one isomer over another. researchgate.net For example, the stereochemical relationship between the two hydroxyl groups can affect the ease of water elimination, leading to a more or less abundant [M-H₂O]⁺ ion for different diastereomers.

Gas-Phase Ion Chemistry Studies for Structural Insights

Gas-phase ion chemistry investigates the reactions and properties of ions in the absence of solvent, revealing their intrinsic chemical nature. colorado.edu These studies, often conducted using techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or triple quadrupole mass spectrometry, provide profound structural insights. researchgate.netmdpi.com

For this compound, gas-phase studies could involve generating the deprotonated molecule, the [M-H]⁻ alkoxide anion, and studying its reactivity. The stability of this anion, which can be probed through collision-induced dissociation (CID), often varies between isomers. researchgate.net For instance, an isomer that allows for the formation of a stable intramolecular hydrogen bond in the gas phase will have a more stable [M-H]⁻ ion compared to an isomer where such an interaction is sterically hindered. researchgate.net

Furthermore, ion-molecule reactions can be employed for isomeric differentiation. By reacting the this compound ion with a specific reagent gas, one can observe stereoselective reactions. purdue.edu The products and reaction rates can differ depending on the stereochemistry of the diol, providing a clear method for distinguishing between isomers. purdue.edu The study of these reactions offers a window into the fundamental reaction mechanisms, free from the complexities of solvent effects. colorado.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of this compound. These two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. edinst.coms-a-s.org

Correlation with Molecular Vibrations, Functional Group Presence, and Hydrogen Bonding

The vibrational spectrum of this compound is rich with information, directly correlating to its functional groups and structural features. The key vibrational modes expected are:

O-H Stretching: The hydroxyl (-OH) group gives rise to a characteristic strong and broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. A sharp peak around 3600 cm⁻¹ corresponds to a "free" non-hydrogen-bonded OH group, while a broad band at lower wavenumbers (e.g., 3200-3400 cm⁻¹) is indicative of OH groups involved in intermolecular or intramolecular hydrogen bonds. ias.ac.in The stronger the hydrogen bond, the broader and more red-shifted the peak becomes. researchgate.net

C-H Stretching: The C-H bonds of the cyclohexyl rings produce strong absorptions in the 2850-3000 cm⁻¹ region. Asymmetric and symmetric stretching modes of the CH₂ groups typically appear around 2925 cm⁻¹ and 2850 cm⁻¹, respectively.

C-O Stretching: The C-O stretching vibration appears in the fingerprint region of the IR spectrum, typically between 1000 and 1260 cm⁻¹. For secondary alcohols like this compound, this band is usually strong and found around 1100 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton and non-polar bonds, which may be weak in the IR spectrum. tanta.edu.eg The presence of low-wavenumber modes in the Raman spectrum can also provide evidence for hydrogen bonding. ias.ac.in

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3400 | Strong, Broad | Medium | Position and width are sensitive to the strength and nature of hydrogen bonding. ias.ac.inresearchgate.net |

| O-H Stretch (Free) | ~3600 | Sharp, Medium | Weak | Observed in dilute non-polar solutions or in the gas phase. |

| C-H Stretch | 2850-3000 | Strong | Strong | Characteristic of the cyclohexyl CH₂ and CH groups. |

| C-O Stretch | 1050-1150 | Strong | Medium | Position can be influenced by conformation. |

| O-H Bend | 1330-1440 | Medium, Broad | Weak | Often coupled with other modes. |

| CH₂ Bend (Scissoring) | ~1450 | Medium | Medium | Characteristic of the cyclohexyl rings. |

| C-C Skeletal | 800-1200 | Medium-Weak | Strong | Provides a unique fingerprint for the molecule. |

Conformational Analysis via Vibrational Signatures

This compound is a flexible molecule with multiple possible conformations arising from the rotation around the central C-C bond and the different orientations of the cyclohexyl rings and hydroxyl groups. Different conformers are distinct chemical species with unique potential energies and slightly different vibrational spectra. nih.govnih.gov

By using matrix-isolation techniques to trap individual conformers at low temperatures, it is possible to record the spectrum of each one. uc.pt Even in the liquid phase, computational methods like Density Functional Theory (DFT) can be used to predict the vibrational spectra of different stable conformers. nih.gov By comparing the calculated spectra with the experimental IR and Raman data, one can identify the specific conformers present in the sample and even estimate their relative populations. researchgate.net For example, the formation of an intramolecular hydrogen bond is only possible in specific conformations, which would lead to a unique OH-stretching signature that distinguishes it from other conformers where only intermolecular bonding is possible. uc.pt

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. carleton.edu It provides precise information on bond lengths, bond angles, and the exact spatial arrangement of atoms. uhu-ciqso.es

Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

To perform a single-crystal XRD experiment, a suitable, high-quality single crystal of this compound must first be grown. uhu-ciqso.es This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The crystal lattice diffracts the X-rays in a specific pattern, which is recorded by a detector. carleton.edu

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions and the electron density distribution within the crystal. From the electron density map, a model of the molecule can be built, showing the precise position of each atom. This process yields an unambiguous determination of the molecule's relative stereochemistry —that is, the fixed spatial relationship between its different stereocenters (e.g., identifying the molecule as a cis or trans isomer, and the relative orientation of the hydroxyl groups). researchgate.net

If the specific isomer of this compound is chiral and crystallizes in a non-centrosymmetric space group, XRD can also be used to determine its absolute stereochemistry . soton.ac.uk This is often achieved by analyzing the effects of anomalous dispersion, particularly when heavier atoms are present. The Flack parameter is a value refined during the structure solution that indicates whether the correct enantiomer has been modeled. soton.ac.uk A value close to zero confirms the correct absolute structure, while a value close to one indicates that the inverted structure is the correct one. soton.ac.uk Thus, single-crystal XRD provides the ultimate structural proof, defining both the connectivity and the precise 3D arrangement of the atoms in space. uni-ulm.de

Powder X-ray Diffraction for Crystalline Phase Analysis and Polymorphism

Powder X-ray Diffraction (PXRD) is a primary and indispensable analytical technique for the characterization of crystalline materials, including this compound. researchgate.netmcgill.ca It provides detailed information on the crystal structure, phase purity, and polymorphism of the compound. researchgate.netthesolubilitycompany.comicdd.com The random orientation of crystallites in a powdered sample ensures that all possible diffraction planes are exposed to the X-ray beam, generating a unique diffraction pattern. researchgate.net This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. researchgate.neticdd.com

The existence of different crystalline forms of the same compound, known as polymorphism, is a critical aspect of solid-state chemistry. rigaku.com Each polymorph of this compound would exhibit a distinct PXRD pattern due to differences in their crystal lattices. rigaku.com By comparing the experimental PXRD pattern of a sample to standard patterns from databases or those calculated from single-crystal X-ray data, the specific polymorphic form can be identified. rigaku.comnist.gov

Furthermore, PXRD is instrumental in detecting the presence of different crystalline phases within a mixture, making it a powerful tool for purity analysis. thesolubilitycompany.com Quantitative phase analysis (QPA) using methods like the Rietveld method can determine the relative abundance of each crystalline phase in a sample of this compound. icdd.com The technique is also sensitive to changes in the crystalline state, such as those induced by temperature or humidity, allowing for the study of phase transitions. rigaku.com

Key applications of PXRD in the analysis of this compound include:

Phase Identification: Determining the specific crystalline phase present. thesolubilitycompany.com

Polymorph Screening: Identifying and distinguishing between different polymorphic forms. researchgate.net

Purity Assessment: Detecting and quantifying crystalline impurities. thesolubilitycompany.com

Crystallinity Determination: Assessing the degree of crystallinity versus amorphous content. icdd.com

Unit Cell Determination: For well-diffracting samples, the dimensions of the unit cell can be determined. mcgill.ca

| Parameter | Information Provided by PXRD | Relevance to this compound |

| Peak Position (2θ) | Crystal lattice parameters and interplanar spacing (d-spacing). | Fundamental for identifying the specific crystalline phase and polymorph. |

| Peak Intensity | Arrangement of atoms within the crystal lattice. | Used in quantitative phase analysis and for confirming structural models. |

| Peak Shape and Width | Crystallite size and lattice strain. | Provides insights into the microstructure of the this compound powder. |

Electron Microscopy and Atomic Force Microscopy in the Study of this compound Assemblies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution morphological information about this compound assemblies. nih.govcarleton.edu

Scanning Electron Microscopy (SEM) directs a focused beam of high-energy electrons onto the surface of a solid sample. carleton.edu The interaction between the electrons and the sample generates various signals, primarily secondary electrons and backscattered electrons, which are used to create images. carleton.edujeol.com SEM is particularly valuable for visualizing the external morphology, texture, and topography of this compound particles. carleton.edu It can reveal details about the shape, size distribution, and surface features of the crystals. nih.gov The magnification capabilities of SEM allow for the examination of features from the micrometer to the nanometer scale. carleton.edu

Transmission Electron Microscopy (TEM) , in contrast, operates by passing a beam of electrons through an ultrathin specimen. mdpi.com This allows for the visualization of the internal structure of the material. measurlabs.com For this compound, TEM can provide insights into the internal morphology, including the presence of defects, dislocations, or different domains within a single crystal. mdpi.com The high resolution of TEM can even approach the atomic level, offering detailed structural information. measurlabs.com

| Technique | Principle | Information Obtained for this compound | Resolution |

| SEM | Scans a focused electron beam over the surface of a bulk sample. carleton.edu | External morphology, particle size and shape, surface topography. carleton.edu | Typically 50 to 100 nm. carleton.edu |

| TEM | Transmits electrons through an ultrathin sample. measurlabs.com | Internal structure, crystallographic information, defects. mdpi.com | Can reach the sub-nanometer level. measurlabs.com |

The choice between SEM and TEM depends on the specific information required. For a general overview of the particle morphology and surface characteristics of this compound powder, SEM is the preferred method. nih.gov For detailed analysis of the internal structure and crystallographic features of individual this compound assemblies, TEM is the more appropriate technique. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. jeremyjordan.mesciopen.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. jeremyjordan.me The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodetector system to generate a topographical map. jeremyjordan.me

For this compound, AFM can be used to:

Visualize Surface Topography with High Resolution: AFM can generate detailed 3D images of the surfaces of this compound crystals, revealing features such as steps, terraces, and growth spirals with sub-nanometer resolution. jeremyjordan.menih.gov

Measure Surface Roughness: Quantitative analysis of AFM images can provide precise measurements of surface roughness, a key parameter influencing the material's properties. nih.gov

Study Nanoscale Mechanical Properties: By performing nanoindentation experiments, where the AFM tip is pressed into the sample surface, it is possible to measure local mechanical properties like elasticity and hardness at the nanoscale. polimi.itnih.gov

Investigate Nanoscale Interactions: AFM can probe the forces between the tip and the this compound surface, providing insights into intermolecular and surface forces. icmab.esaimspress.com

The ability of AFM to operate in various environments, including air and liquid, makes it a versatile tool for studying the surface properties of this compound under different conditions. copernicus.org

| AFM Mode | Principle | Information Gained for this compound |

| Contact Mode | The tip is in constant contact with the surface. jeremyjordan.me | High-resolution topographical imaging. |

| Tapping Mode | The cantilever oscillates near its resonant frequency, and the tip intermittently "taps" the surface. jeremyjordan.me | Gentle imaging of soft or delicate this compound assemblies, minimizing sample damage. |

| Force Spectroscopy | The tip is brought into and out of contact with the surface to measure force-distance curves. polimi.it | Local mechanical properties (e.g., elasticity, adhesion) and intermolecular forces. |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis

The analysis of this compound within complex mixtures necessitates the use of hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry. nih.govhebmu.edu.cn

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. wikipedia.org In this method, the components of a mixture are first separated in the gas phase by a chromatography column. wikipedia.org The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. wikipedia.org GC-MS is highly effective for identifying and quantifying this compound in complex matrices, provided it can be volatilized without degradation. thermofisher.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. dshs-koeln.desigmaaldrich.com The separation of the mixture occurs in the liquid phase using a high-performance liquid chromatography (HPLC) system. dshs-koeln.demdpi.com The eluent from the HPLC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, for detection and identification. nebiolab.com LC-MS is particularly useful for analyzing this compound in complex biological or environmental samples. ut.ee

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly couples liquid chromatography with NMR spectroscopy, providing detailed structural information of the separated components. mdpi.comsumitomo-chem.co.jpnumberanalytics.com While MS provides information about the molecular weight and fragmentation pattern, NMR provides unambiguous structural elucidation. hebmu.edu.cn LC-NMR is an invaluable tool for identifying unknown impurities or degradation products of this compound in a mixture without the need for prior isolation. researchgate.net

| Technique | Separation Principle | Detection Principle | Applicability to this compound |

| GC-MS | Gas Chromatography (based on volatility and column interaction). wikipedia.org | Mass Spectrometry (based on mass-to-charge ratio). wikipedia.org | Suitable for volatile and thermally stable samples of this compound. thermofisher.com |

| LC-MS | Liquid Chromatography (based on partitioning between mobile and stationary phases). dshs-koeln.de | Mass Spectrometry (based on mass-to-charge ratio). sigmaaldrich.com | Ideal for non-volatile or thermally sensitive this compound samples in complex matrices. ut.ee |

| LC-NMR | Liquid Chromatography. mdpi.com | Nuclear Magnetic Resonance Spectroscopy (based on nuclear spin in a magnetic field). sumitomo-chem.co.jp | Provides definitive structural elucidation of this compound and its related substances in a mixture. researchgate.net |

The selection of the appropriate hyphenated technique depends on the nature of the sample matrix and the specific analytical question being addressed. For comprehensive analysis of complex mixtures containing this compound, a combination of these techniques is often employed. nih.govnih.gov

Computational and Theoretical Investigations of Dicyclohexylmethanediol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to predict the electronic and structural properties of molecules. rsc.orgtaylor.edu These methods have become indispensable in modern chemistry for understanding reaction mechanisms and predicting molecular characteristics before undertaking extensive experimental work. rsc.org

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. numberanalytics.comuodiyala.edu.iq It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. numberanalytics.com These molecular orbitals are classified as bonding, antibonding, or nonbonding, each with a distinct energy level. The arrangement of electrons in these orbitals dictates the molecule's chemical reactivity and electronic properties. numberanalytics.com

For dicyclohexylmethanediol, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. The spatial distribution of these frontier orbitals can also reveal likely sites for electrophilic and nucleophilic attack.

HOMO: Likely localized on the oxygen atoms of the diol group due to the presence of lone pair electrons, making these sites susceptible to electrophilic attack.

LUMO: Expected to be distributed over the C-O and C-C bonds, indicating where a nucleophilic attack might occur.

The electronic properties of this compound can be further understood by analyzing its molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the negative electrostatic potential is concentrated around the oxygen atoms, confirming their role as sites for electrophilic interaction. In contrast, the hydrogen atoms of the hydroxyl groups exhibit a positive electrostatic potential, making them potential hydrogen bond donors.

A summary of key electronic properties that could be obtained from quantum chemical calculations is presented in the table below.

| Property | Description | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Affects electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Expected to be non-zero due to the polar hydroxyl groups. |

| Mulliken Charges | Partial charges assigned to individual atoms. | Oxygen atoms will have a negative charge, while the hydroxyl hydrogens and adjacent carbons will have positive charges. |

This table represents theoretical data that would be generated from computational analysis.

The flexibility of the two cyclohexyl rings and the central methylene (B1212753) bridge in this compound gives rise to numerous possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. eurjchem.com Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used for this purpose. mdpi.com DFT methods, such as B3LYP, and ab initio methods, like Møller-Plesset perturbation theory (MP2), can provide accurate predictions of conformational energies and geometries. nih.gov

The conformational landscape of this compound is complex due to the various possible orientations of the cyclohexyl rings (chair, boat, twist-boat) and the rotational freedom around the C-C and C-O bonds. The relative orientation of the two hydroxyl groups (e.g., axial vs. equatorial positioning on the rings) and the potential for intramolecular hydrogen bonding significantly influence the stability of different conformers.

DFT and ab initio calculations can generate a potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy at each point. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them.

The following table outlines the expected relative energies of different conformers of this compound based on general principles of conformational analysis.

| Conformer | Cyclohexyl Ring Conformation | Hydroxyl Group Orientation | Expected Relative Energy (kcal/mol) |

| 1 | Chair-Chair | Di-equatorial | 0 (Reference) |

| 2 | Chair-Chair | Axial-Equatorial | > 0 |

| 3 | Chair-Chair | Di-axial | >> 0 |

| 4 | Chair-Boat | - | Higher than chair-chair |

| 5 | Boat-Boat | - | Highest |

This table represents theoretical data that would be generated from computational analysis.

Quantum chemical calculations are also instrumental in predicting spectroscopic data, which can then be compared with experimental results to validate the computed structures. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. liverpool.ac.uklibretexts.orgnmrdb.org Computational methods, often using a Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can calculate the magnetic shielding tensors for each nucleus. liverpool.ac.uk These are then converted into chemical shifts. The accuracy of these predictions can be improved by considering the effects of solvent and conformational averaging. For this compound, calculations would predict distinct chemical shifts for the protons and carbons in the cyclohexyl rings and the methylene bridge, which would be sensitive to the local conformational environment.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. eurjchem.com By analyzing the calculated vibrational spectrum, specific peaks can be assigned to particular functional groups and molecular motions, such as the O-H stretching of the diol, C-H stretching of the cyclohexyl rings, and various bending and torsional modes. This information is crucial for interpreting experimental IR and Raman spectra.

A table of predicted vibrational frequencies for a stable conformer of this compound is presented below.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200 - 3600 |

| C-H Stretch | Cyclohexyl (CH₂) | 2850 - 2960 |

| C-O Stretch | Alcohol | 1000 - 1260 |

| C-C Stretch | Cyclohexyl Ring | 800 - 1200 |

| O-H Bend | Hydroxyl | 1330 - 1440 |

This table represents theoretical data that would be generated from computational analysis.

Conformational Analysis using Density Functional Theory (DFT) and Ab Initio Methods

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. ebsco.commdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. nih.gov This allows for the investigation of dynamic processes such as conformational changes and intermolecular interactions. nih.gov

MD simulations are particularly well-suited for exploring the conformational flexibility of molecules like this compound. elifesciences.orgnih.gov By simulating the molecule over a period of time (typically nanoseconds to microseconds), it is possible to observe transitions between different conformational states and to characterize the flexibility of different parts of the molecule. biorxiv.orgmdpi.com

For this compound, an MD simulation would likely reveal the following:

Ring Puckering: The cyclohexyl rings will not remain in a static chair conformation but will undergo dynamic fluctuations, potentially sampling other conformations like the twist-boat.

Side Chain Rotation: The bonds connecting the cyclohexyl rings to the central methylene carbon and the C-O bonds of the hydroxyl groups will exhibit rotational motion.

Interconversion of Conformers: The simulation may capture the molecule transitioning between different low-energy conformers identified in the conformational analysis.

Analysis of the MD trajectory can provide quantitative measures of flexibility, such as the root-mean-square fluctuation (RMSF) of each atom. Higher RMSF values indicate greater flexibility.

| Molecular Region | Expected Relative Flexibility (RMSF) |

| Hydroxyl Groups | High |

| Methylene Bridge | Moderate |

| Cyclohexyl Rings | Low to Moderate |

This table represents theoretical data that would be generated from computational analysis.

MD simulations can also be used to study how this compound molecules interact with each other in condensed phases. mdpi.comrsc.orgmdpi.com In solution, the simulations can shed light on how solvent molecules arrange around the solute and how solute molecules may aggregate. mdpi.comchemrxiv.orgnih.gov

The primary intermolecular interaction for this compound is expected to be hydrogen bonding between the hydroxyl groups of neighboring molecules. MD simulations can quantify the extent and dynamics of this hydrogen bonding network. The simulations can also reveal the role of weaker van der Waals interactions between the nonpolar cyclohexyl rings in promoting aggregation.

In the solid state, MD simulations can provide insights into the packing of molecules in a crystal lattice and the nature of the intermolecular forces that hold the crystal together. By simulating the system at different temperatures, it is possible to study phase transitions and the onset of melting.

Conformational Dynamics and Flexibility of this compound

Reaction Pathway Modeling and Transition State Search for this compound Transformations

The computational investigation of chemical reactions involving this compound provides profound insights into its reactivity, stability, and potential transformation mechanisms. Methodologies such as reaction pathway modeling and transition state searching are pivotal for understanding how this molecule transforms, for instance, through oxidation to a ketone or dehydration to an alkene. These computational tools allow researchers to map the potential energy surface (PES) of a reaction, identifying the most energetically favorable routes from reactants to products. chemrxiv.org

Reaction pathway modeling begins with defining the reactant (this compound) and the presumed product of a transformation. The path connecting these two points on the PES is then explored to locate intermediate structures and, most importantly, transition states. smu.edu A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. arxiv.org The energy of this transition state determines the activation energy and, consequently, the kinetic rate of the reaction. arxiv.org

Various algorithms have been developed to locate transition states efficiently. mcmaster.ca These methods often start from a guess structure and use information from the energy gradient and Hessian matrix (second derivatives of energy) to "walk" on the potential energy surface towards the saddle point. arxiv.orgmcmaster.ca Once a transition state is located, its structure provides crucial information about the bond-breaking and bond-forming processes occurring during the transformation. To confirm that a located saddle point indeed connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. chemrxiv.org The IRC traces the minimum energy path downhill from the transition state, ideally leading to the reactant and product minima. chemrxiv.org

For a transformation of this compound, such as its oxidation, theoretical models would investigate the step-by-step mechanism. This could involve the initial interaction with an oxidizing agent, followed by hydrogen abstraction and subsequent structural rearrangement. Each step would be characterized by its own transition state and energy barrier. By comparing the energy barriers of different proposed pathways, the most likely reaction mechanism can be determined.

Below is a hypothetical data table illustrating the kind of information generated from a transition state search and IRC calculation for a generic transformation of this compound.

Table 1: Hypothetical Energy Profile for a this compound Transformation

| Structure | Description | Relative Energy (kcal/mol) |

| Reactant Complex | This compound + Reagent | 0.0 |

| Transition State 1 | First energy barrier | +25.5 |

| Intermediate | A meta-stable species | +5.2 |

| Transition State 2 | Second energy barrier | +15.8 |

| Product Complex | Final product + Byproducts | -10.3 |

Note: Data is illustrative and does not represent actual experimental or calculated values.

Machine Learning and Artificial Intelligence Applications in this compound Research

The integration of Machine Learning (ML) and Artificial Intelligence (AI) into chemical research offers powerful tools for accelerating discovery and deepening understanding, with significant potential for the study of this compound. nih.govnih.gov These technologies can analyze vast datasets to identify complex patterns, make predictions, and generate novel chemical insights that may not be obvious through traditional research methods. researchgate.net

One key application of ML in this compound research is in the prediction of molecular properties. By training models on datasets of known molecules, ML algorithms can learn the relationship between a molecule's structure and its physical, chemical, or biological properties. researchgate.net For this compound and related compounds, this could include predicting solubility, melting point, reactivity, or even potential applications based on its structural features. Physics-Informed Machine Learning (PIML) is an emerging paradigm that integrates physical laws and prior knowledge into the ML models to enhance their accuracy and predictive power, especially when data is scarce. arxiv.org

ML can also significantly accelerate the process of computational chemistry itself. For example, ML potentials can be developed to approximate the potential energy surface of a system with an accuracy close to quantum mechanical calculations but at a fraction of the computational cost. arxiv.org This allows for much faster exploration of reaction pathways and molecular dynamics simulations for this compound systems. Graph neural networks (GNNs) have shown particular promise in this area, as they can learn from the molecular graph representation to predict energies and forces. arxiv.org

Furthermore, AI can be employed in de novo design, where algorithms generate new molecular structures with desired properties. nih.gov For instance, an AI model could be tasked with designing derivatives of this compound that are optimized for a specific application, such as serving as a polymer precursor or a specific solvent. Reinforcement learning techniques have been used to guide generative models towards producing molecules with optimal values for multiple parameters simultaneously. nih.gov

The development of such ML/AI models relies on the availability of large, high-quality datasets. nih.gov A hypothetical dataset for training a model to predict properties of this compound derivatives might be structured as follows:

Table 2: Illustrative Dataset Structure for ML Model Training

| Molecular Representation (SMILES) | This compound Feature 1 | This compound Feature 2 | ... | Target Property (e.g., Melting Point) |

| C(C1CCCCC1)(C2CCCCC2)O | 1.23 | 4.56 | ... | 150 °C |

| C(C1C(C)CCCC1)(C2CCCCC2)O | 1.25 | 4.58 | ... | 145 °C |

| C(C1CCCCC1)(C2C(F)CCCC2)O | 1.21 | 4.99 | ... | 162 °C |

| ... | ... | ... | ... | ... |

Note: Data is illustrative. Molecular representations and feature values are for demonstrative purposes only.

While the direct application of AI to this compound may not yet be widespread, the methodologies are well-established in the broader chemical and materials science fields, indicating a clear path for future research. arxiv.orgresearchgate.net

Dicyclohexylmethanediol in Advanced Materials Science Research

Polymer Chemistry and Dicyclohexylmethanediol-Derived Polymers

The incorporation of this compound into polymer chains offers a strategic approach to tailor material properties. The rigid and bulky dicyclohexylmethane (B1201802) unit can significantly influence the final characteristics of polymers such as polyesters, polyurethanes, and polycarbonates.

The synthesis of polymers incorporating this compound typically follows established polycondensation or polyaddition methodologies. savemyexams.comlibretexts.org As a diol, it can react with difunctional monomers like diacids, diisocyanates, or phosgene (B1210022) derivatives to form a variety of polymers.

Polyesters: this compound can be used in the synthesis of polyesters through melt or solution polycondensation with various dicarboxylic acids or their derivatives (e.g., dioyl chlorides). savemyexams.comlibretexts.org The general reaction involves the formation of ester linkages with the expulsion of a small molecule like water. While direct studies on this compound are not extensively reported, research on analogous cycloaliphatic diols such as 1,4-cyclohexanedimethanol (B133615) (CHDM) and cyclobutanediol provides insight into the expected synthetic pathways and resulting polymer characteristics. rsc.org For instance, melt polymerization is a common industrial process for producing polyesters. rsc.org The synthesis of polyesters from a cyclobutane-containing diol and various diacids has been successfully achieved through conventional melt polymerization. rsc.org

Polyurethanes: In polyurethane synthesis, this compound can act as a chain extender or be part of a polyester (B1180765) or polycarbonate polyol soft segment. It reacts with diisocyanates, such as 4,4'-diisocyanato dicyclohexylmethane (H₁₂MDI), which notably shares the same core structure, to form urethane (B1682113) linkages. wikipedia.org The synthesis can be a one-shot or a prepolymer process. scirp.org The choice of isocyanate, polyol, and chain extender dictates the final properties of the polyurethane, which can range from flexible elastomers to rigid foams. wikipedia.orgprecisionurethane.com

Polycarbonates: The synthesis of polycarbonates can be achieved through the reaction of this compound with phosgene or, more commonly in modern processes, through transesterification with a carbonate source like diphenyl carbonate (DPC). nih.govuwb.edu.pl This non-phosgene route is considered more environmentally friendly. nih.govuwb.edu.pl The synthesis often involves a two-stage process of transesterification followed by polycondensation at elevated temperatures and reduced pressure. nih.gov

The characterization of these this compound-based polymers involves a suite of analytical techniques to determine their chemical structure, molecular weight, and thermal properties. These methods include:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester, urethane, or carbonate linkages. scirp.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and monomer incorporation. rsc.orgnih.gov

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers. nih.gov

Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). rsc.orgnih.gov

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymers. rsc.org

The introduction of the this compound moiety into a polymer backbone has a profound impact on its properties, primarily due to the rigid and bulky nature of the dicyclohexylmethane core.

Thermal Properties: The rigidity of the dicyclohexylmethane unit restricts the rotational freedom of the polymer chains. This leads to an increase in the glass transition temperature (Tg) of the resulting polymers. For instance, in polyesters, the incorporation of cyclic monomers like CHDM is known to increase the Tg compared to their linear aliphatic counterparts. rsc.org A similar effect is anticipated for this compound. The thermal stability of polyesters has been shown to increase with the use of certain cyclic diacids. rsc.org The bulky nature of the dicyclohexyl groups can also hinder crystallization, potentially leading to amorphous polymers with high clarity.

Mechanical Properties: The rigid nature of the dicyclohexylmethane structure is expected to enhance the mechanical strength and modulus of the resulting polymers. In polyurethanes, the use of rigid diols as chain extenders contributes to the formation of hard segments, which in turn increases the hardness, tensile strength, and tear resistance of the material. precisionurethane.com The choice of a cycloaliphatic diisocyanate like H₁₂MDI, which has a similar structure to this compound, is known to produce polyurethanes with good toughness and weatherability. wikipedia.org

Chemical Resistance and Hydrophobicity: The hydrocarbon-rich dicyclohexylmethane structure imparts a hydrophobic character to the polymers. This can lead to improved water resistance and stability against hydrolysis, which is a significant advantage for materials intended for use in humid environments. precisionurethane.com

The table below summarizes the expected influence of incorporating this compound on the properties of various polymers, based on established principles of polymer chemistry and data from analogous systems.

| Property | Expected Influence of this compound | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid dicyclohexylmethane core restricts polymer chain mobility. |

| Mechanical Strength | Increase | The rigid structure enhances the stiffness and load-bearing capacity of the polymer. |

| Hardness | Increase | The formation of rigid domains within the polymer matrix contributes to increased hardness. |

| Crystallinity | Potentially Decrease | The bulky and non-planar structure of the dicyclohexyl groups may disrupt chain packing and hinder crystallization. |

| Hydrophobicity | Increase | The hydrocarbon-rich nature of the dicyclohexylmethane unit reduces the affinity for water. |

| Solubility | Potentially Decrease | The increased rigidity and potential for strong intermolecular interactions can reduce solubility in common solvents. |

Synthesis and Characterization of Polymer Backbones Incorporating this compound Units

Supramolecular Chemistry and Self-Assembled Systems Involving this compound

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. mdpi.com The structure of this compound, with its two hydroxyl groups and a rigid, well-defined core, makes it an excellent candidate for constructing ordered supramolecular assemblies.